molecular formula C13H12N6O2 B2566106 1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide CAS No. 1396811-51-0

1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide

Cat. No.: B2566106
CAS No.: 1396811-51-0
M. Wt: 284.279
InChI Key: NZBWEQCCVKEFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide is a synthetic organic compound that features a pyrazine ring, a pyrimidine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazine Ring: Starting from simple precursors like ethylenediamine and diethyl oxalate.

    Formation of the Pyrimidine Ring: Using reagents such as guanidine and β-dicarbonyl compounds.

    Azetidine Ring Formation: This could involve cyclization reactions using appropriate starting materials.

    Coupling Reactions: Finally, the pyrazine and pyrimidine rings are coupled with the azetidine ring through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide: can be compared with other heterocyclic compounds that contain pyrazine, pyrimidine, or azetidine rings.

    Unique Features: The combination of these three rings in a single molecule might confer unique chemical and biological properties not found in simpler analogs.

List of Similar Compounds

    Pyrazine Derivatives: Such as pyrazinamide.

    Pyrimidine Derivatives: Such as cytosine or thymine.

    Azetidine Derivatives: Such as azetidine-2-carboxylic acid.

Properties

IUPAC Name

1-(pyrazine-2-carbonyl)-N-pyrimidin-2-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c20-11(18-13-16-2-1-3-17-13)9-7-19(8-9)12(21)10-6-14-4-5-15-10/h1-6,9H,7-8H2,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBWEQCCVKEFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.